molecular formula C16H17ClN4O3S B11567598 N-(3'-acetyl-5-chloro-2-oxo-1-propyl-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

N-(3'-acetyl-5-chloro-2-oxo-1-propyl-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

Cat. No.: B11567598
M. Wt: 380.8 g/mol
InChI Key: STJGUBKDRQVYQZ-UHFFFAOYSA-N
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Description

N-(3’-acetyl-5-chloro-2-oxo-1-propyl-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of an indole nucleus and a thiadiazole ring in its structure makes it a compound of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3’-acetyl-5-chloro-2-oxo-1-propyl-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide typically involves the condensation of thiocarbohydrazide with a substituted isatin in aqueous ethanol . The reaction conditions include:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(3’-acetyl-5-chloro-2-oxo-1-propyl-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the indole and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3’-acetyl-5-chloro-2-oxo-1-propyl-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3’-acetyl-5-chloro-2-oxo-1-propyl-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3’-acetyl-5-chloro-2-oxo-1-propyl-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide is unique due to its spiro structure, which imparts distinct chemical and biological properties. The combination of an indole nucleus and a thiadiazole ring enhances its potential as a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C16H17ClN4O3S

Molecular Weight

380.8 g/mol

IUPAC Name

N-(4-acetyl-5'-chloro-2'-oxo-1'-propylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide

InChI

InChI=1S/C16H17ClN4O3S/c1-4-7-20-13-6-5-11(17)8-12(13)16(14(20)24)21(10(3)23)19-15(25-16)18-9(2)22/h5-6,8H,4,7H2,1-3H3,(H,18,19,22)

InChI Key

STJGUBKDRQVYQZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Cl)C3(C1=O)N(N=C(S3)NC(=O)C)C(=O)C

Origin of Product

United States

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